molecular formula C22H34O4 B13398028 7-[2-(3-Hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid

7-[2-(3-Hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid

Cat. No.: B13398028
M. Wt: 362.5 g/mol
InChI Key: MOTPSJUHMGPRFZ-UHFFFAOYSA-N
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Description

7-[2-(3-Hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid is a complex organic compound with significant biological and chemical properties. It is classified as a prostanoid, a group of bioactive lipids that play crucial roles in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3-Hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid involves multiple steps, including the formation of the cyclopentyl ring and the attachment of the heptenoic acid chain. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

7-[2-(3-Hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

7-[2-(3-Hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid has various scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.

    Biology: Investigated for its role in cellular signaling and metabolic pathways.

    Medicine: Explored for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(3-Hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid involves its interaction with specific molecular targets and pathways. As a prostanoid, it can bind to prostanoid receptors, influencing various physiological processes such as inflammation, vasodilation, and platelet aggregation. The pathways involved include the cyclooxygenase pathway and the arachidonic acid cascade .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other prostanoids such as prostaglandins, thromboxanes, and leukotrienes. These compounds share structural similarities and biological functions but differ in their specific effects and receptor interactions .

Uniqueness

What sets 7-[2-(3-Hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid apart is its unique structure, which allows it to interact with specific receptors and pathways in a distinct manner. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-[2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,12-15,17-18,20,24H,4-5,7,9-11,16H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTPSJUHMGPRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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